1-(2-Azidoethyl)-2-methoxybenzene
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Overview
Description
1-(2-Azidoethyl)-2-methoxybenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction where 2-methoxybenzyl chloride is reacted with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azidoethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various azido-substituted compounds.
Scientific Research Applications
1-(2-Azidoethyl)-2-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Azidoethyl)-2-methoxybenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. These reactions are facilitated by the presence of copper catalysts (CuAAC) and proceed via a concerted mechanism, leading to the formation of stable triazole rings .
Comparison with Similar Compounds
- 1-Azido-2-methoxybenzene
- 2-Azidoethylbenzene
- 1-(2-Azidoethyl)-4-methoxybenzene
Comparison: 1-(2-Azidoethyl)-2-methoxybenzene is unique due to the specific positioning of the azido and methoxy groups, which influence its reactivity and applications. Compared to 1-azido-2-methoxybenzene, the presence of the ethyl chain in this compound provides additional flexibility and potential for further functionalization .
Properties
CAS No. |
823189-07-7 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(2-azidoethyl)-2-methoxybenzene |
InChI |
InChI=1S/C9H11N3O/c1-13-9-5-3-2-4-8(9)6-7-11-12-10/h2-5H,6-7H2,1H3 |
InChI Key |
FOVWAHFLMWJOMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN=[N+]=[N-] |
Origin of Product |
United States |
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